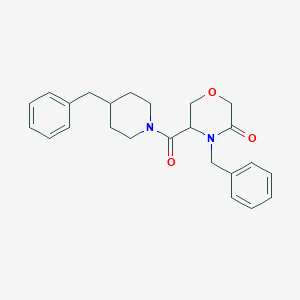

4-Benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Benzylpiperidine involves the reaction of 4-Cyanopyridine with toluene to give 4-benzylpyridine . The catalytic hydrogenation of the pyridine ring then completes the synthesis .Molecular Structure Analysis

The molecular structure of 4-Benzylpiperidine, a subunit of the compound , is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C12H17N/c1-2-4-11 (5-3-1)10-12-6-8-13-9-7-12/h1-5,12-13H,6-10H2 . Physical And Chemical Properties Analysis

The molecular weight of 4-Benzylpiperidine is 175.2701 . The density of a similar compound, 4-Amino-1-benzylpiperidine, is 0.933 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Chemical Synthesis and Organic Chemistry

Facile Synthesis of Tetrahydroisoquinolines : A domino protocol involving 1-methyl/benzylpiperidin-4-one with β-nitrostyrenes and malononitrile in the presence of morpholine was developed for synthesizing tetrahydroisoquinoline derivatives, indicating the use of morpholine derivatives in complex organic synthesis processes (Balamurugan et al., 2011).

Antimicrobial Activities of 1,2,4-Triazole Derivatives : Synthesis involving morpholine and other primary amines led to new 1,2,4-triazole derivatives with notable antimicrobial properties, suggesting the chemical versatility of morpholine derivatives in pharmaceutical chemistry (Bektaş et al., 2007).

Biological Activity

Glucosidase Inhibitors with Antioxidant Activity : Novel benzimidazole derivatives containing a morpholine skeleton demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their potential as therapeutic agents (Özil et al., 2018).

Inhibition of Enzymes for Therapeutic Applications : A study synthesized derivatives bearing morpholino moieties to evaluate their inhibitory activities against enzymes such as acetylcholinesterase (AChE), indicating potential applications in designing enzyme inhibitors (Shafii et al., 2015).

Materials Science and Green Chemistry

Photoinitiators for Ultraviolet-Curable Coatings : Research into copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholine derivatives, highlighted their application as photoinitiators, relevant for materials science (Angiolini et al., 1997).

Ionic Liquids for Biomass Solvents : The synthesis and evaluation of 4-benzyl-4-methylmorpholinium salts as ionic liquids showcased their potential low toxicity and applicability as solvents for biomass, contributing to the field of green chemistry (Pernak et al., 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-benzyl-5-(4-benzylpiperidine-1-carbonyl)morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c27-23-18-29-17-22(26(23)16-21-9-5-2-6-10-21)24(28)25-13-11-20(12-14-25)15-19-7-3-1-4-8-19/h1-10,20,22H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRKUMXWHRFXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-N-Benzyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-methylbutanamide](/img/structure/B2929377.png)

![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(2-hydroxyethoxy)ethyl)oxalamide](/img/structure/B2929384.png)

![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)

![2-chloro-N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2929388.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929391.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)